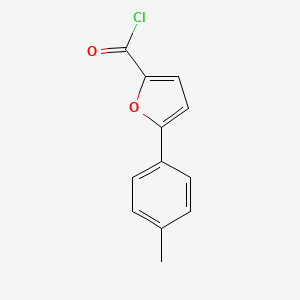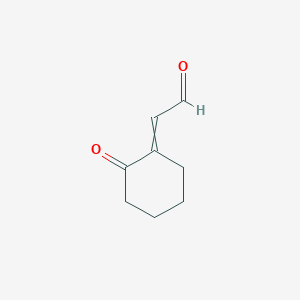
(2-Oxocyclohexylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxocyclohexylidene)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Oxocyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexene to form a 1,2-diol, followed by oxidative cleavage to yield the desired aldehyde and ketone functionalities . Another method includes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is also a common industrial method .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxocyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde or ketone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Oxocyclohexylidene)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Oxocyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The carbonyl groups (aldehyde and ketone) are highly reactive and can undergo nucleophilic addition reactions. The aldehyde group can be oxidized to a carboxylic acid, while the ketone group can be reduced to a secondary alcohol . These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the carbonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Contains a ketone group but lacks the aldehyde functionality.
Acetaldehyde: Contains an aldehyde group but lacks the ketone functionality.
Cyclohexanecarboxaldehyde: Contains an aldehyde group attached to a cyclohexane ring but lacks the ketone functionality.
Uniqueness
(2-Oxocyclohexylidene)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of carbonyl group .
Propriétés
Numéro CAS |
61203-04-1 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-(2-oxocyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Clé InChI |
FUXBPMKBCJEURD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=CC=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



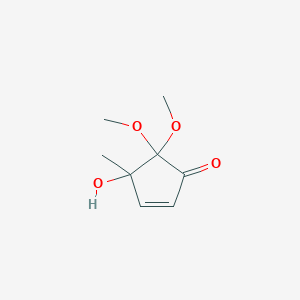
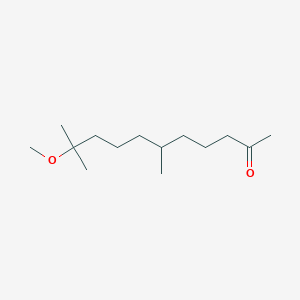
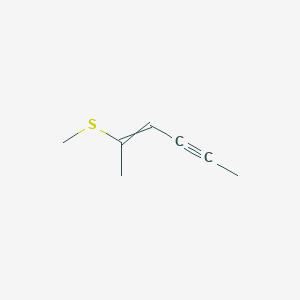
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
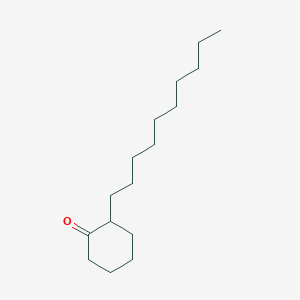


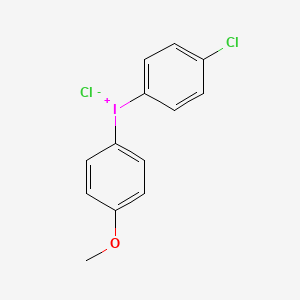
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
